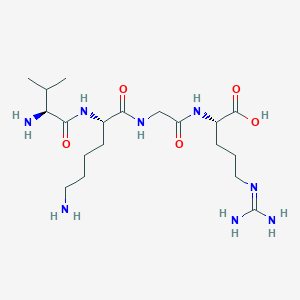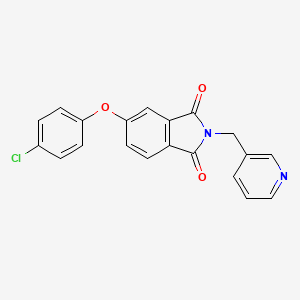![molecular formula C18H10N2 B12555170 [(Anthracen-2-yl)methylidene]propanedinitrile CAS No. 185693-28-1](/img/structure/B12555170.png)
[(Anthracen-2-yl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Anthracen-2-yl)methylidene]propanedinitrile is a chemical compound that features an anthracene moiety linked to a propanedinitrile group
Méthodes De Préparation
The synthesis of [(Anthracen-2-yl)methylidene]propanedinitrile typically involves the reaction of anthracene derivatives with malononitrile under specific conditions. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds . This method allows for the efficient synthesis of anthracene-based compounds with high yields and purity.
Analyse Des Réactions Chimiques
[(Anthracen-2-yl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Applications De Recherche Scientifique
[(Anthracen-2-yl)methylidene]propanedinitrile has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its efficient blue-emitting properties.
Materials Science: It is employed in the design of new materials with unique photophysical properties, such as high thermal stability and blue emission with high quantum yield.
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of [(Anthracen-2-yl)methylidene]propanedinitrile in its applications involves its ability to participate in π-conjugation and electron transfer processes. The anthracene moiety provides a stable aromatic system that can interact with other molecules through π-π stacking interactions, while the nitrile groups can participate in hydrogen bonding and other interactions .
Comparaison Avec Des Composés Similaires
[(Anthracen-2-yl)methylidene]propanedinitrile can be compared with other anthracene-based compounds, such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar photophysical properties but differ in their substituents and specific applications. This compound is unique due to its combination of anthracene and nitrile groups, which provide distinct electronic and structural characteristics .
Propriétés
Numéro CAS |
185693-28-1 |
|---|---|
Formule moléculaire |
C18H10N2 |
Poids moléculaire |
254.3 g/mol |
Nom IUPAC |
2-(anthracen-2-ylmethylidene)propanedinitrile |
InChI |
InChI=1S/C18H10N2/c19-11-14(12-20)7-13-5-6-17-9-15-3-1-2-4-16(15)10-18(17)8-13/h1-10H |
Clé InChI |
BSQIXIBCINAIMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Prop-2-en-1-yl)carbamoyl]cyclohexa-3,5-diene-1,2-dicarboxylic acid](/img/structure/B12555092.png)
![2-{[(Tribenzylstannyl)oxy]carbonyl}pyridine](/img/structure/B12555104.png)

![N~1~,N~1~,N~2~-Tris[(pyridin-2-yl)methyl]benzene-1,2-diamine](/img/structure/B12555134.png)

![Acetic acid;(2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl)methanol](/img/structure/B12555148.png)
![[Methylenedi(2,1-phenylene)]bis(diphenylphosphane)](/img/structure/B12555160.png)


![2-[(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methanesulfonyl]thiophene](/img/structure/B12555171.png)
![2-[(3-Chloropropanoyl)oxy]ethyl prop-2-enoate](/img/structure/B12555180.png)
![Benzoic acid, 4-[2-(decyloxy)ethoxy]-, ethyl ester](/img/structure/B12555181.png)
![5-Bromo-1-methoxy[1,1'-biphenyl]-2(1H)-one](/img/structure/B12555187.png)
